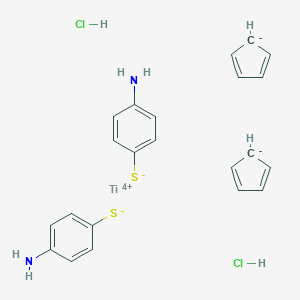
Titanocene bis(4-aminothiophenolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanocene bis(4-aminothiophenolate) is a metal-based compound that has gained attention in recent years due to its potential use in cancer treatment. It belongs to the class of organometallic compounds, which are compounds that contain at least one metal-carbon bond. This compound has shown promising results in laboratory experiments, and research is ongoing to further understand its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of titanocene bis(4-aminothiophenolate) is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. It may also disrupt the DNA of cancer cells, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
Titanocene bis(4-aminothiophenolate) has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, more research is needed to understand its potential side effects and interactions with other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using titanocene bis(4-aminothiophenolate) in laboratory experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its potential interactions with other compounds and its effects on different types of cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on titanocene bis(4-aminothiophenolate). One area of focus could be on improving its solubility in water, which would make it easier to use in experiments and potentially in clinical settings. Additionally, more research is needed to understand its mechanism of action and potential interactions with other drugs. Finally, further studies are needed to determine its effectiveness in treating different types of cancer and to explore its potential use in combination with other cancer treatments.
Synthesemethoden
Titanocene bis(4-aminothiophenolate) can be synthesized through a reaction between titanocene dichloride and sodium 4-aminothiophenolate. The reaction takes place in a solvent such as dimethylformamide or tetrahydrofuran, and the resulting product is a yellow powder.
Wissenschaftliche Forschungsanwendungen
Titanocene bis(4-aminothiophenolate) has been studied extensively for its potential use in cancer treatment. In laboratory experiments, it has shown cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
103875-37-2 |
|---|---|
Produktname |
Titanocene bis(4-aminothiophenolate) |
Molekularformel |
C22H24Cl2N2S2Ti |
Molekulargewicht |
499.3 g/mol |
IUPAC-Name |
4-aminobenzenethiolate;cyclopenta-1,3-diene;titanium(4+);dihydrochloride |
InChI |
InChI=1S/2C6H7NS.2C5H5.2ClH.Ti/c2*7-5-1-3-6(8)4-2-5;2*1-2-4-5-3-1;;;/h2*1-4,8H,7H2;2*1-5H;2*1H;/q;;2*-1;;;+4/p-2 |
InChI-Schlüssel |
UXXQKLCKXLHHPV-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |
Andere CAS-Nummern |
103875-37-2 |
Synonyme |
TBATP titanocene bis(4-aminothiophenolate) titanocene bis(para-aminothiophenolate) dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



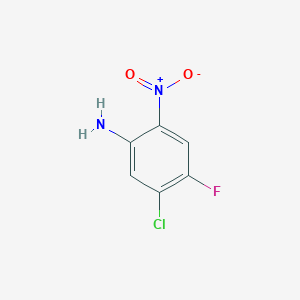
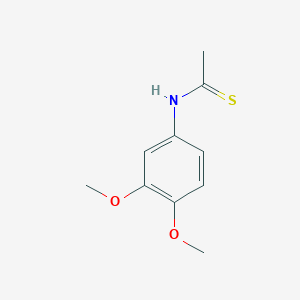
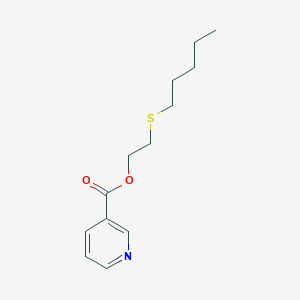
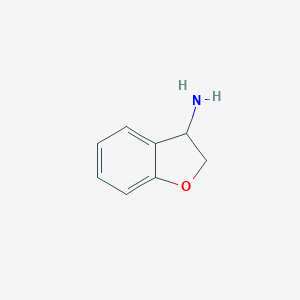
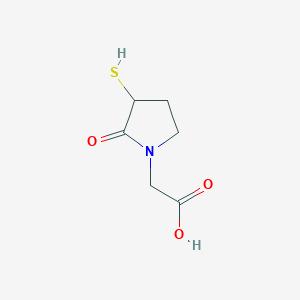
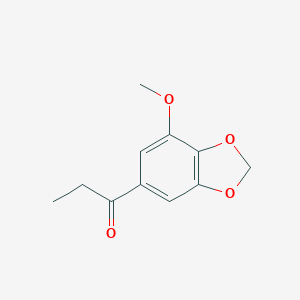
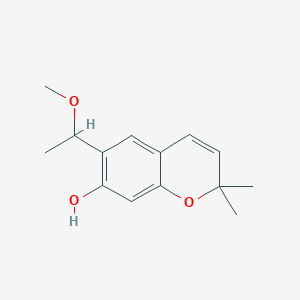
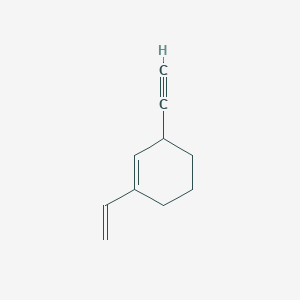
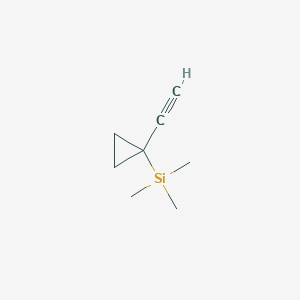
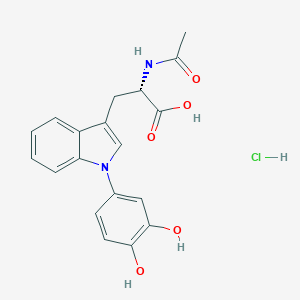
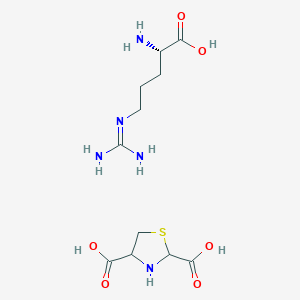
![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
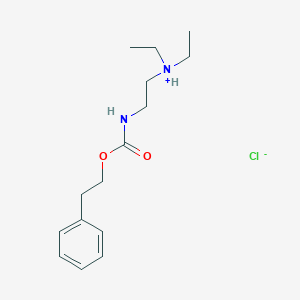
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)